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molecular formula C11H13BrN4O2 B8520453 (3-Bromo-8-morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol

(3-Bromo-8-morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol

Cat. No. B8520453
M. Wt: 313.15 g/mol
InChI Key: VXWWMNPDOTXGPJ-UHFFFAOYSA-N
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Patent
US09193736B2

Procedure details

A solution of compound 5d (40.0 g, 171 mmol) in CH3CN (400 mL) was treated dropwise with a solution of NBS (30.2 g, 170 mmol) in CH3CN (906 mL) at −20° C. After addition, the reaction mixture was stirred for 2 h at room temperature. The reaction was quenched by the addition of 50 mL of saturated Na2S2O3 solution. The solids formed were collected by filtration and washed with diethyl ether to afford compound 83a as a white solid. Mass Spectrum (LCMS, ESI pos.): Calcd. for C11H13BrN4O2: 313.0 (M+H). found: 313.0.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
906 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[C:8]3[N:9]([CH:13]=[C:14]([CH2:16][OH:17])[N:15]=3)[N:10]=[CH:11][CH:12]=2)[CH2:3][CH2:2]1.C1C(=O)N([Br:25])C(=O)C1>CC#N>[Br:25][C:13]1[N:9]2[N:10]=[CH:11][CH:12]=[C:7]([N:4]3[CH2:3][CH2:2][O:1][CH2:6][CH2:5]3)[C:8]2=[N:15][C:14]=1[CH2:16][OH:17]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
O1CCN(CC1)C=1C=2N(N=CC1)C=C(N2)CO
Name
Quantity
30.2 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
400 mL
Type
solvent
Smiles
CC#N
Name
Quantity
906 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 50 mL of saturated Na2S2O3 solution
CUSTOM
Type
CUSTOM
Details
The solids formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(N=C2N1N=CC=C2N2CCOCC2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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